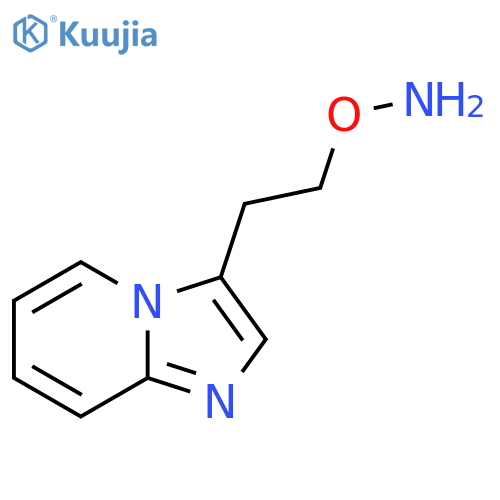Cas no 1499584-63-2 (O-(2-{imidazo1,2-apyridin-3-yl}ethyl)hydroxylamine)

1499584-63-2 structure
商品名:O-(2-{imidazo1,2-apyridin-3-yl}ethyl)hydroxylamine
O-(2-{imidazo1,2-apyridin-3-yl}ethyl)hydroxylamine 化学的及び物理的性質
名前と識別子
-
- EN300-1770268
- O-(2-{imidazo[1,2-a]pyridin-3-yl}ethyl)hydroxylamine
- 1499584-63-2
- O-(2-{imidazo1,2-apyridin-3-yl}ethyl)hydroxylamine
-
- インチ: 1S/C9H11N3O/c10-13-6-4-8-7-11-9-3-1-2-5-12(8)9/h1-3,5,7H,4,6,10H2
- InChIKey: JQWHMKQHLKWJFU-UHFFFAOYSA-N
- ほほえんだ: O(CCC1=CN=C2C=CC=CN12)N
計算された属性
- せいみつぶんしりょう: 177.090211983g/mol
- どういたいしつりょう: 177.090211983g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 165
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.2
- トポロジー分子極性表面積: 52.6Ų
O-(2-{imidazo1,2-apyridin-3-yl}ethyl)hydroxylamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1770268-1.0g |
O-(2-{imidazo[1,2-a]pyridin-3-yl}ethyl)hydroxylamine |
1499584-63-2 | 1g |
$0.0 | 2023-05-26 | ||
| Enamine | EN300-1770268-0.1g |
O-(2-{imidazo[1,2-a]pyridin-3-yl}ethyl)hydroxylamine |
1499584-63-2 | 0.1g |
$1131.0 | 2023-09-20 | ||
| Enamine | EN300-1770268-0.5g |
O-(2-{imidazo[1,2-a]pyridin-3-yl}ethyl)hydroxylamine |
1499584-63-2 | 0.5g |
$1234.0 | 2023-09-20 | ||
| Enamine | EN300-1770268-1g |
O-(2-{imidazo[1,2-a]pyridin-3-yl}ethyl)hydroxylamine |
1499584-63-2 | 1g |
$1286.0 | 2023-09-20 | ||
| Enamine | EN300-1770268-0.25g |
O-(2-{imidazo[1,2-a]pyridin-3-yl}ethyl)hydroxylamine |
1499584-63-2 | 0.25g |
$1183.0 | 2023-09-20 | ||
| Enamine | EN300-1770268-2.5g |
O-(2-{imidazo[1,2-a]pyridin-3-yl}ethyl)hydroxylamine |
1499584-63-2 | 2.5g |
$2520.0 | 2023-09-20 | ||
| Enamine | EN300-1770268-5g |
O-(2-{imidazo[1,2-a]pyridin-3-yl}ethyl)hydroxylamine |
1499584-63-2 | 5g |
$3728.0 | 2023-09-20 | ||
| Enamine | EN300-1770268-0.05g |
O-(2-{imidazo[1,2-a]pyridin-3-yl}ethyl)hydroxylamine |
1499584-63-2 | 0.05g |
$1080.0 | 2023-09-20 | ||
| Enamine | EN300-1770268-10g |
O-(2-{imidazo[1,2-a]pyridin-3-yl}ethyl)hydroxylamine |
1499584-63-2 | 10g |
$5528.0 | 2023-09-20 |
O-(2-{imidazo1,2-apyridin-3-yl}ethyl)hydroxylamine 関連文献
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Patrick Johannes Riss,René Hummerich,Patrick Schloss Org. Biomol. Chem., 2009,7, 2688-2698
-
Y.-B. Wang,T.-H. Pan,Q. Liang,X.-H. Huang,S.-T. Wu,C.-C. Huang CrystEngComm, 2010,12, 3886-3893
-
Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
1499584-63-2 (O-(2-{imidazo1,2-apyridin-3-yl}ethyl)hydroxylamine) 関連製品
- 1361792-69-9(6-(Bromomethyl)-4-methyl-3-(trifluoromethoxy)pyridine-2-acetonitrile)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 1226438-42-1(1-(4-chlorophenyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-5-(3-nitrophenyl)-1H-imidazole)
- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)
- 2034411-70-4(N'-(4-ethoxyphenyl)-N-[(2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl]ethanediamide)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 527674-00-6(2-(1-Methyl-4-piperidinyl)azepane)
- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)
- 26464-05-1(2-Bromo-3-methylbutyrylbromide)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Henglvyuan Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
